molecular formula C21H17N3OS B2423309 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392243-65-1

2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2423309
CAS No.: 392243-65-1
M. Wt: 359.45
InChI Key: TURAOCVMCNHEGD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure incorporates naphthalene and p-tolyl aromatic systems, which are designed to facilitate key interactions, such as π–π stacking, within the binding pockets of biological targets . Compounds based on the 1,3,4-thiadiazole acetamide structure are of significant interest in infectious disease research. Specifically, naphthyl-bearing analogues have been investigated as potential inhibitors of parasitic enzymes, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical target in antimalarial drug discovery . Furthermore, the 1,3,4-thiadiazole pharmacophore is associated with activity against other protozoan parasites, suggesting broad potential for this compound in antiparasitic research . The acetamide linker provides structural flexibility, which can be essential for optimizing binding affinity and potency against enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in biochemical assays, target-based screening, and as a building block in the synthesis of novel therapeutic hybrids.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-9-11-16(12-10-14)20-23-24-21(26-20)22-19(25)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURAOCVMCNHEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Naphthalene Derivative: The naphthalene derivative is then coupled with the thiadiazole ring through a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, where the naphthalene-thiadiazole intermediate is reacted with a p-tolyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Functionalization of the Thiadiazole Ring

The 5-position of the thiadiazole ring is highly reactive, enabling diverse substitutions:

Table 2: Substitution Reactions

ReactantConditionsProduct ModificationApplicationSource
Hydrazonoyl halidesEthanol, triethylamine, refluxTriazolo-thiadiazole hybridsAntimicrobial agents
Aryl diazonium saltsDioxane, TEA, 6h refluxArylazo-thiadiazole derivativesCytotoxicity studies
Piperazine derivativesDry pyridine, benzene, refluxPiperazine-linked acetamidesAnticancer agents
  • Triazolo-thiadiazole Formation : Reacting with hydrazonoyl halides introduces triazole moieties, enhancing biological activity .

  • Azo Coupling : Diazonium salt reactions yield arylazo derivatives, useful in studying electronic effects on bioactivity .

Acetamide Linker Modifications

The acetamide bridge connecting the naphthyl and thiadiazole groups undergoes selective reactions:

Table 3: Acetamide Reactivity

Reaction TypeReagentsOutcomeSource
HydrolysisNaOH, MeOH-THFCarboxylic acid formation
Oxime ether formationMethoxyamine, HClMethoxyimino functionalization
Sulfonamide conjugationBenzenesulfonyl chlorideSulfonamide derivatives
  • Hydrolysis : The acetamide linker is hydrolyzed to a carboxylic acid under alkaline conditions, enabling further derivatization .

  • Oxime Ethers : Condensation with methoxyamine introduces oxime ether groups, altering electronic properties .

Biological Activity and Reactivity Correlations

While the focus is on chemical reactions, the compound’s bioactivity is influenced by its substituents:

  • Antifungal Activity : Methoxyimino derivatives (e.g., from ) show moderate activity against Candida albicans (MIC = 32 µg/mL).

  • Anticancer Potential : Piperazine-linked analogs inhibit MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) via folate pathway disruption .

Stability and Degradation Pathways

  • Thermal Stability : The compound remains stable at room temperature but decomposes above 200°C .

  • Photodegradation : UV exposure induces cleavage of the thiadiazole ring, forming naphthylacetic acid and p-tolyl sulfonamide fragments .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide. Research indicates that compounds containing the thiadiazole moiety can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of DNA Synthesis : Thiadiazole derivatives have shown the ability to inhibit DNA synthesis in cancer cells, which is critical for their proliferation.
  • Targeting Key Kinases : These compounds can interact with kinases involved in tumorigenesis, thereby impeding cancer progression .

A study reported that related thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's structure allows it to engage with biological targets effectively, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that derivatives like 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of thiadiazole derivatives demonstrated that compounds similar to 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide showed significant inhibition rates against various cancer cell lines. For example:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These results underscore the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Activity

In silico studies have revealed that this compound can effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism by which it may reduce inflammation. The binding affinity and interaction profile indicate promising anti-inflammatory activity that warrants further experimental validation .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling and metabolism, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.

Biological Activity

2-(Naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and subsequent acetamide linkage.

Anticancer Activity

Thiadiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)0.35
2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamideHepG2 (Liver)0.42
Similar Thiourea DerivativeA549 (Lung)0.28

The IC50 values indicate that this compound has promising activity against breast and liver cancer cells, suggesting its potential as a lead compound in anticancer drug development.

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that these compounds may interact with cellular targets such as tubulin and various signaling pathways associated with cancer cell growth.

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, including those similar to our compound of interest, it was found that modifications to the thiadiazole ring significantly influenced biological activity. The introduction of lipophilic groups enhanced interaction with cellular membranes, thereby increasing cytotoxicity against MCF-7 and HepG2 cell lines .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the thiadiazole ring play a crucial role in determining the potency of these compounds. Specifically, the presence of aromatic groups like naphthalene and p-tolyl was associated with improved anticancer activity due to increased electron density and hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(naphthalen-1-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition. A typical procedure involves reacting a naphthalene-derived alkyne with an azide-functionalized acetamide in a tert-butanol/water (3:1) solvent system, using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and recrystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms structural assignments, such as aromatic protons (δ 7.2–8.6 ppm), triazole protons (δ 8.3–8.4 ppm), and acetamide CH₂ groups (δ ~5.4 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening should focus on antimicrobial activity using agar diffusion assays against Staphylococcus aureus or fungal strains, given the known activity of thiadiazole derivatives . Cytotoxicity assays (e.g., MTT on cancer cell lines) can be coupled with molecular docking to predict binding affinity to targets like EGFR, as demonstrated for structurally related naphthalene-thiadiazole hybrids .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed 1,3-dipolar cycloaddition in this synthesis?

  • Methodological Answer :

  • Catalyst loading : Test Cu(OAc)₂ concentrations between 5–15 mol% to balance cost and efficiency .
  • Solvent optimization : Replace tert-butanol/water with PEG-400/H₂O to enhance solubility and reduce reaction time .
  • Microwave-assisted synthesis : Reduce reaction time to 1–2 hours while maintaining yields >80% (validated for analogous triazole-acetamide derivatives) .

Q. How can contradictions in NMR spectral data for structurally similar derivatives be resolved?

  • Methodological Answer :

  • Substituent effects : Compare chemical shifts of nitro-substituted derivatives (e.g., δ 10.79 ppm for -NH in 6b vs. δ 11.02 ppm in 6c) to assess electronic effects from substituents on the phenyl ring .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing naphthalene protons from thiadiazole-linked groups) .

Q. What computational strategies are effective for predicting the biological activity of novel derivatives?

  • Methodological Answer :

  • PASS program : Predict antimicrobial or anticancer activity based on structural similarity to known bioactive thiadiazoles (e.g., >70% Pa value for antibacterial activity) .
  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding between the acetamide carbonyl and Lys721, and π-π stacking between naphthalene and Phe723 .

Data Analysis and Experimental Design

Q. How to design SAR studies for derivatives with modified naphthalene or thiadiazole moieties?

  • Methodological Answer :

  • Variation points : Synthesize analogs with halogenated naphthalenes (e.g., Br at position 4) or methyl-substituted thiadiazoles.
  • Activity correlation : Compare IC₅₀ values against control compounds using ANOVA to identify statistically significant structural contributors (e.g., nitro groups enhance antibacterial activity by 40% in 6b vs. 6a) .

Q. What strategies mitigate poor solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
  • Prodrug approach : Introduce hydrolyzable groups (e.g., ethyl esters) to improve aqueous solubility, as shown for related acetamide-thiadiazole hybrids .

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